Biochemical Pan-PKD Potency: CRT0066101 Exhibits >100-Fold Higher Affinity than CID755673
CRT0066101 demonstrates low nanomolar potency against all three PKD isoforms, in contrast to the micromolar-range activity of the commonly used PKD inhibitor CID755673. Quantitative comparison reveals that CRT0066101 is approximately 182-fold more potent against PKD1, 112-fold more potent against PKD2, and 114-fold more potent against PKD3 [1].
| Evidence Dimension | Biochemical IC50 for PKD Isoforms |
|---|---|
| Target Compound Data | PKD1: 1 nM; PKD2: 2.5 nM; PKD3: 2 nM |
| Comparator Or Baseline | CID755673: PKD1: 182 nM; PKD2: 280 nM; PKD3: 227 nM |
| Quantified Difference | 182-fold (PKD1), 112-fold (PKD2), 114-fold (PKD3) higher potency |
| Conditions | Biochemical kinase inhibition assay (in vitro) |
Why This Matters
The substantial potency differential enables CRT0066101 to achieve target engagement at significantly lower concentrations, reducing potential off-target effects and compound consumption in cellular and in vivo experiments.
- [1] Adooq Bioscience. CID755673 PKD Inhibitor Datasheet. View Source
